molecular formula C25H27BrN4O3 B11106839 ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate

ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B11106839
M. Wt: 511.4 g/mol
InChI Key: QVGLIRWCSHRFFD-UHFFFAOYSA-N
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Description

ETHYL 6-BROMO-2-{[4-(CYANOMETHYL)PIPERAZINO]METHYL}-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

The synthesis of ETHYL 6-BROMO-2-{[4-(CYANOMETHYL)PIPERAZINO]METHYL}-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.

    Bromination: Introduction of the bromine atom at the 6-position of the indole ring.

    Functionalization: Addition of the piperazine moiety and the cyanomethyl group.

    Esterification: Formation of the ethyl ester at the 3-carboxylate position.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalytic processes and controlled reaction conditions .

Chemical Reactions Analysis

ETHYL 6-BROMO-2-{[4-(CYANOMETHYL)PIPERAZINO]METHYL}-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the bromine atom or the nitrile group to amines.

    Substitution: Nucleophilic substitution reactions, particularly at the bromine site, to introduce different functional groups.

    Hydrolysis: Hydrolysis of the ester group to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Scientific Research Applications

ETHYL 6-BROMO-2-{[4-(CYANOMETHYL)PIPERAZINO]METHYL}-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its indole core.

    Biological Studies: Used in studies related to enzyme inhibition and receptor binding.

    Synthetic Chemistry: Serves as a building block for the synthesis of more complex molecules and natural product analogs.

    Industrial Applications: Potential use in the development of new materials and dyes

Mechanism of Action

The mechanism of action of ETHYL 6-BROMO-2-{[4-(CYANOMETHYL)PIPERAZINO]METHYL}-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The bromine and piperazine moieties may enhance binding affinity and selectivity. Pathways involved include inhibition of specific enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

    ETHYL 6-BROMO-2-(BROMOMETHYL)-5-METHOXY-1-METHYL-1H-INDOLE-3-CARBOXYLATE: Differing by the presence of a bromomethyl group instead of the piperazine moiety.

    INDOLE-3-ACETIC ACID: A simpler indole derivative with significant biological activity as a plant hormone.

    TRYPTOPHAN: An essential amino acid with an indole core, important in protein synthesis and as a precursor to serotonin.

ETHYL 6-BROMO-2-{[4-(CYANOMETHYL)PIPERAZINO]METHYL}-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C25H27BrN4O3

Molecular Weight

511.4 g/mol

IUPAC Name

ethyl 6-bromo-2-[[4-(cyanomethyl)piperazin-1-yl]methyl]-5-methoxy-1-phenylindole-3-carboxylate

InChI

InChI=1S/C25H27BrN4O3/c1-3-33-25(31)24-19-15-23(32-2)20(26)16-21(19)30(18-7-5-4-6-8-18)22(24)17-29-13-11-28(10-9-27)12-14-29/h4-8,15-16H,3,10-14,17H2,1-2H3

InChI Key

QVGLIRWCSHRFFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CN4CCN(CC4)CC#N

Origin of Product

United States

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